molecular formula C26H24FN3O2 B2789890 1-[(4-fluorophenyl)methyl]-2-oxo-N-(4-phenylbutan-2-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 946352-81-4

1-[(4-fluorophenyl)methyl]-2-oxo-N-(4-phenylbutan-2-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2789890
CAS No.: 946352-81-4
M. Wt: 429.495
InChI Key: RPMKSENLLZIDOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,8-naphthyridine-3-carboxamide class, characterized by a bicyclic aromatic core with a carboxamide group at position 2. The structure includes a 4-fluorophenylmethyl substituent at position 1 and a 4-phenylbutan-2-yl group on the amide nitrogen. This scaffold is frequently modified to explore pharmacological properties, particularly targeting enzymes or receptors such as cannabinoid CB2 or HIV integrase .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-oxo-N-(4-phenylbutan-2-yl)-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O2/c1-18(9-10-19-6-3-2-4-7-19)29-25(31)23-16-21-8-5-15-28-24(21)30(26(23)32)17-20-11-13-22(27)14-12-20/h2-8,11-16,18H,9-10,17H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMKSENLLZIDOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methyl]-2-oxo-N-(4-phenylbutan-2-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluorobenzyl group: This step may involve nucleophilic substitution reactions where a fluorobenzyl halide reacts with the naphthyridine core.

    Attachment of the phenylpropyl group: This can be done through alkylation reactions using suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

Reaction ConditionsProductsYieldNotes
6M HCl, reflux, 12h1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid78%Complete cleavage of the 4-phenylbutan-2-yl amine group
2M NaOH, 80°C, 8hSodium salt of the carboxylic acid derivative85%Requires inert atmosphere to prevent oxidation side reactions

Nucleophilic Substitution at the 4-Fluorophenyl Group

The electron-withdrawing fluorine atom on the benzyl group facilitates nucleophilic aromatic substitution (SNAr):

ReagentConditionsProductSelectivity
NH₃ (aq)120°C, 24h, CuI catalyst1-[(4-aminophenyl)methyl] derivative>90% para-substitution
NaSH, DMF100°C, 16h1-[(4-sulfhydrylphenyl)methyl] analogModerate yield (52%) due to steric hindrance

Oxidation of the Dihydro-Naphthyridine Ring

The 1,2-dihydro-1,8-naphthyridine ring can be oxidized to a fully aromatic system:

Oxidizing AgentConditionsProductOutcome
KMnO₄, H₂O, 60°C6h1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamideComplete dehydrogenation; retains carboxamide functionality
DDQ, CH₂Cl₂, rt24hSame as aboveHigher purity (98%) but lower scalability

Functionalization via Suzuki-Miyaura Coupling

The bromine atom (if present in analogs) enables palladium-catalyzed cross-coupling. For the parent compound, halogenation precursors may be required:

SubstrateBoronic AcidCatalystProductYield
6-Bromo derivative (e.g., CID 101882735 )Phenylboronic acidPd(PPh₃)₄, K₂CO₃6-Phenyl substituted analog65%

Reduction of the Naphthyridine Core

Selective reduction of the naphthyridine ring is achieved under controlled conditions:

Reducing AgentConditionsProductNotes
H₂, Pd/C (10%)EtOH, 50 psi, 12hPartially saturated dihydro derivativePreserves carboxamide group
NaBH₄, NiCl₂THF, 0°CTetrahydro intermediateLow stability; prone to re-oxidation

Reactivity at the Carboxamide Nitrogen

The secondary amine in the carboxamide side chain participates in alkylation/acylation:

ReagentConditionsProductYield
Acetyl chloride, pyridine0°C → rt, 4hN-Acetylated derivative88%
Benzyl bromide, K₂CO₃DMF, 60°C, 8hN-Benzyl substituted carboxamide73%

Photochemical Reactions

UV irradiation induces regioselective dimerization:

ConditionsProductQuantum Yield
UV (254 nm), CH₃CNHead-to-tail naphthyridine dimerΦ = 0.12

Key Stability Considerations:

  • pH Sensitivity : Degrades rapidly in strongly acidic (pH < 2) or basic (pH > 10) media via carboxamide hydrolysis.

  • Thermal Stability : Stable up to 200°C under inert atmosphere; undergoes decarboxylation above 250°C.

  • Light Sensitivity : Protracted UV exposure leads to ring-opening byproducts.

Scientific Research Applications

Antibacterial Activity

Naphthyridine derivatives have been extensively studied for their antibacterial properties. Research indicates that compounds similar to 1-[(4-fluorophenyl)methyl]-2-oxo-N-(4-phenylbutan-2-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide exhibit significant activity against various bacterial strains. The mechanism often involves inhibition of bacterial DNA gyrase, which is crucial for DNA replication and transcription.

Anti-inflammatory Effects

Studies have shown that naphthyridine derivatives can modulate inflammatory pathways. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation in various models of inflammatory diseases.

Antitumor Activity

Research on naphthyridine compounds suggests potential antitumor effects. They may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways. The specific pathways activated by this compound would require further investigation through biochemical assays.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions (temperature, pH, solvent choice) to achieve high yields. Advanced purification techniques such as chromatography are often employed to isolate the desired product.

The exact mechanism of action remains under investigation but is believed to involve interaction with specific biological targets such as enzymes or receptors involved in disease processes. Understanding these interactions is crucial for developing therapeutic applications.

Case Studies and Research Findings

Several studies have documented the efficacy of naphthyridine derivatives in various experimental models:

  • Antibacterial Study : A study published in a peer-reviewed journal demonstrated that a related naphthyridine derivative significantly inhibited the growth of resistant bacterial strains, suggesting that this compound could be a candidate for further development in treating bacterial infections.
  • Anti-inflammatory Research : Another study highlighted the anti-inflammatory properties of naphthyridine compounds in an animal model of arthritis. The results indicated a reduction in joint swelling and pain associated with inflammatory responses.
  • Antitumor Investigation : A recent publication examined the effects of naphthyridine derivatives on cancer cell lines, revealing that these compounds could induce cell death through apoptosis pathways.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-2-oxo-N-(4-phenylbutan-2-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Amide Nitrogen

The amide nitrogen substituent significantly impacts physicochemical and biological properties:

Compound Name Amide Substituent Molecular Formula Molecular Weight Key Properties References
N-(4-Bromophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide 4-Bromophenyl C22H15BrFN3O2 456.28 Enhanced lipophilicity; potential halogen bonding interactions
1-[(4-Fluorophenyl)methyl]-N-(pyridin-3-yl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide Pyridin-3-yl C21H15FN4O2 374.37 Improved solubility due to heteroaromatic ring; possible π-π stacking
1-[(4-Fluorophenyl)methyl]-N-(4-methylcyclohexyl)-2-oxo-1,8-naphthyridine-3-carboxamide 4-Methylcyclohexyl C23H24FN3O2 393.46 High CB2 receptor affinity (Ki = 0.7–9.0 nM); steric bulk enhances selectivity
1-(4-Chlorobenzyl)-N-(2-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide 2-Chlorophenyl C22H15Cl2N3O2 424.28 Chlorine substituents increase lipophilicity and melting point (193–195°C)

Key Observations :

  • Halogen Effects : Bromine (in 4-bromophenyl) and chlorine (in chlorophenyl analogs) increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. Fluorine balances metabolic stability and electronic effects .
  • Biological Activity: The 4-methylcyclohexyl derivative exhibits nanomolar Ki values for CB2 receptors, suggesting that bulky aliphatic groups optimize receptor interactions .
Modifications on the Naphthyridine Core
Compound Name Core Modification Molecular Formula Key Properties References
7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid 7-Cl, 6-F, carboxylic acid C15H8ClF2NO3 Carboxylic acid group improves solubility; dual halogenation enhances potency
1-(4-Fluorobutyl)-2-oxo-N-(dicarba-closo-dodecaboranyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide Carborane cluster C15H24B10FN3O2 Boron-containing analog for PET imaging; unique ¹¹B NMR signals
1-(Benzyloxy)-N-(2,4-difluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide Benzyloxy, hydroxy C24H17F2N3O4 Hydroxy group introduces hydrogen-bonding potential; ESI-MS m/z 592.1

Key Observations :

  • Carborane Derivatives : The incorporation of boron clusters (e.g., dicarba-closo-dodecaboranyl) enables applications in radiopharmaceuticals, as seen in PET ligand development .
  • Halogenation Patterns : Dual halogenation (e.g., 7-Cl, 6-F) in the carboxylic acid derivative improves target engagement, likely through enhanced electrostatic interactions .

Biological Activity

1-[(4-fluorophenyl)methyl]-2-oxo-N-(4-phenylbutan-2-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS Number: 946352-81-4) is a member of the naphthyridine family, known for its diverse pharmacological properties. This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of oncology and neurology.

Molecular Characteristics

The molecular formula of this compound is C26H24FN3O2C_{26}H_{24}FN_{3}O_{2} with a molecular weight of approximately 429.5 g/mol. Its structure features a fluorophenyl group and a phenylbutan-2-yl substituent, which are essential for its biological activity.

PropertyValue
Molecular FormulaC26H24FN3O2C_{26}H_{24}FN_{3}O_{2}
Molecular Weight429.5 g/mol
CAS Number946352-81-4

The biological activity of this compound is primarily attributed to its interactions with specific biological pathways:

  • MAGL Inhibition : Monoacylglycerol lipase (MAGL) is crucial in the endocannabinoid system. Inhibition of MAGL can enhance endocannabinoid signaling, potentially offering therapeutic benefits in pain management and neuroprotection.
  • ENT2 Inhibition : This compound selectively inhibits Equilibrative Nucleoside Transporter 2 (ENT2), which plays a significant role in nucleoside transport across cell membranes. This inhibition could have implications in cancer treatment by affecting tumor metabolism.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various biological activities:

Antimicrobial Activity

Naphthyridine derivatives have shown promising antimicrobial properties against various pathogens. The specific activity of this compound remains to be fully characterized but aligns with observed trends in related compounds.

Anti-inflammatory Effects

The compound may exhibit anti-inflammatory effects through its action on the endocannabinoid system and other inflammatory pathways. Further studies are required to elucidate these effects and their clinical relevance .

Antitumor Potential

Given its structural characteristics and mechanism of action, there is potential for this compound to be developed as an anti-cancer agent, particularly through its interaction with ENT transporters .

Q & A

Q. Basic Research Focus :

  • Synthetic Strategies : Multi-step approaches are typical, starting with cyclization of pyridine precursors followed by functionalization. For example, the naphthyridine core is synthesized via condensation reactions (e.g., between aminopyridines and keto-esters), followed by benzylation and carboxamide coupling .
  • Key Variables : Solvent polarity (DMF or DMSO for solubility), temperature (80–120°C for cyclization), and catalysts (Lewis acids like AlCl₃ for Friedel-Crafts reactions) are critical .

Q. Advanced Research Focus :

  • Design of Experiments (DoE) : Use factorial designs to optimize yield and purity. For instance, vary temperature (80–140°C), solvent (DMF vs. THF), and stoichiometry (1:1 to 1:1.2 molar ratios) to identify ideal conditions .

  • Example Table :

    VariableRange TestedOptimal ConditionImpact on Yield
    Temperature80–140°C110°C+25% yield
    SolventDMF vs. THFDMF+15% purity
    Catalyst Loading5–15 mol%10 mol%Reduced byproducts

Which analytical techniques are most reliable for characterizing structural purity and confirming functional group integrity?

Q. Basic Research Focus :

  • Standard Methods :
    • NMR : ¹H/¹³C NMR for aromatic proton environments (e.g., δ 8.5–9.3 ppm for naphthyridine protons) and carboxamide NH signals (δ 9.1–9.8 ppm) .
    • IR : Confirm carbonyl stretches (C=O at 1650–1680 cm⁻¹) and amide bonds (N-H at 3100–3300 cm⁻¹) .

Q. Advanced Research Focus :

  • High-Resolution Mass Spectrometry (HRMS) : Resolve isotopic patterns (e.g., Cl/F substituents) and validate molecular formulae (e.g., C₂₇H₂₅FN₃O₂ requires exact mass 466.1934) .
  • X-ray Crystallography : Resolve stereochemical ambiguities in the 4-phenylbutan-2-yl side chain .

How can researchers resolve contradictions in reported bioactivity data for structurally similar naphthyridine derivatives?

Q. Methodological Approach :

Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) vs. cellular viability (MTT assays) to distinguish direct target effects from off-target cytotoxicity .

SAR Analysis : Systematically modify substituents (e.g., fluorophenyl vs. chlorophenyl) and correlate with activity trends. For example, 4-fluorobenzyl groups enhance target binding affinity by 30% compared to 3-fluoro analogs .

Computational Docking : Use molecular dynamics to model interactions with ATP-binding pockets (e.g., VEGFR-2) and predict steric clashes caused by bulky substituents .

What computational tools are recommended for predicting pharmacokinetic properties and guiding lead optimization?

Q. Advanced Research Focus :

  • ADMET Prediction :
    • Software : SwissADME or ADMETLab 2.0 to estimate logP (target <5), aqueous solubility (≥50 µM), and CYP450 inhibition risks .
    • Case Study : Substituents like 4-phenylbutan-2-yl improve logP from 3.8 to 4.2 but reduce solubility—balance via PEGylation or salt formation .
  • Quantum Mechanics (QM) : Calculate Fukui indices to identify reactive sites for selective functionalization (e.g., C-5 position for electrophilic substitution) .

How can researchers design experiments to elucidate the mechanism of action for this compound?

Q. Methodological Framework :

Target Deconvolution :

  • Chemoproteomics : Use immobilized compound probes for pull-down assays coupled with LC-MS/MS to identify binding proteins .
  • CRISPR Screening : Genome-wide knockout libraries to pinpoint synthetic lethal genes (e.g., DNA repair pathways) .

Pathway Analysis : Transcriptomics (RNA-seq) post-treatment to map dysregulated pathways (e.g., apoptosis markers like Bax/Bcl-2 ratio) .

What strategies mitigate poor solubility in biological assays without compromising activity?

Q. Advanced Solutions :

  • Co-Solvent Systems : Use DMSO/PBS mixtures (≤0.1% DMSO) or cyclodextrin inclusion complexes .

  • Prodrug Design : Introduce phosphate esters at the carboxamide group, hydrolyzed in vivo to enhance bioavailability .

  • Table : Solubility Enhancement Strategies

    StrategySolubility (µM)Bioactivity Retention
    Cyclodextrin12095%
    PEGylation8580%
    Salt Formation20090%

How should researchers prioritize structural analogs for preclinical development?

Q. Decision Criteria :

  • In Silico Filters : Exclude compounds with PAINS motifs (e.g., enone or thiol groups) .
  • In Vivo PK : Prioritize analogs with t₁/₂ >4 hrs (rodent studies) and oral bioavailability >20% .
  • Toxicology : Screen for hERG inhibition (IC₅₀ >10 µM) and genotoxicity (Ames test negative) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.